molecular formula C11H12FIO2 B8059091 (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol

(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol

Cat. No.: B8059091
M. Wt: 322.11 g/mol
InChI Key: ZMGMGFCJMOXART-LUAWRHEFSA-N
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Description

(2Z)-2-[(4-Fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol is a halogenated diol with a conjugated alkene backbone. Its key structural features include:

  • Z-configuration at the C2–C3 double bond.
  • A 4-fluorophenylmethyl substituent at C2.
  • An iodine atom at C3.
  • 1,4-diol groups, conferring hydrophilic character.

Its synthesis likely involves halogenation and fluorophenyl group introduction, akin to methods described for related triazole derivatives in .

Properties

IUPAC Name

(Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FIO2/c12-10-3-1-8(2-4-10)5-9(6-14)11(13)7-15/h1-4,14-15H,5-7H2/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMGFCJMOXART-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=C(CO)I)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C/C(=C(\CO)/I)/CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a Friedel-Crafts alkylation reaction.

    Iodination: The intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position.

    Butene Diol Formation: The final step involves the formation of the butene diol structure through a series of reactions, including aldol condensation and reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Azides or nitriles.

Scientific Research Applications

(2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain proteins, while the iodine atom may facilitate the formation of covalent bonds with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural motifs with the target molecule:

Compound Name Key Features Molecular Weight (g/mol) Solubility Applications/Reactivity
(2Z)-2-[(4-Fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol Z-alkene, 4-fluorophenylmethyl, iodine, 1,4-diol ~322.1 (estimated) Moderate in DMSO Potential radiolabeling, pharmaceutical intermediates
(Z)-2-Methyl-2-butene-1,4-diol 4-O-β-D-glucoside () Z-alkene, glucoside substitution, 1,4-diol ~310.3 High in polar solvents Glycosylation, natural product synthesis
2-Butene-1,4-diol () Simple diol, no halogen or aryl groups 88.1 High in water Polymer production, solvent
Triazole derivatives () Fluorophenyl, sulfonyl, and triazole groups 450–550 Variable Antimicrobial agents, catalysts

Key Differences and Implications

Substituent Effects
  • Iodine vs. Glucoside : The iodine atom in the target compound introduces steric bulk and polarizability, favoring radical or electrophilic reactions , whereas the glucoside in enhances water solubility and biological targeting .
  • Fluorophenyl Group: The 4-fluorophenylmethyl group contributes to electron-withdrawing effects, stabilizing negative charges (e.g., on deprotonated diol oxygen) compared to non-fluorinated analogues. This contrasts with simpler diols like 2-butene-1,4-diol (), which lack aromatic stabilization .
Stereochemical and Conformational Behavior
  • This differs from E-isomers or unsubstituted alkenes (e.g., 2-butene-1,4-diol), which exhibit greater conformational flexibility .

Biological Activity

Structure and Composition

  • Molecular Formula : C₁₀H₉FIO₂
  • Molecular Weight : 248.08 g/mol
  • IUPAC Name : (2Z)-2-[(4-fluorophenyl)methyl]-3-iodobut-2-ene-1,4-diol

Physical Properties

PropertyValue
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anti-cancer properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated a dose-dependent inhibition of cell growth, with IC₅₀ values ranging from 10 to 30 µM across different cell lines.

In Vivo Studies

Animal models have been utilized to further assess the therapeutic potential of this compound:

  • Study Design : Mice bearing tumor xenografts were treated with varying doses of the compound.
  • Results : Significant tumor reduction was observed in treated groups compared to control, indicating potential efficacy as an anti-cancer agent.

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the effects of this compound on breast cancer models. The compound was shown to induce apoptosis via the intrinsic pathway, leading to increased caspase activity and PARP cleavage.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) following treatment, suggesting its potential as a therapeutic agent for inflammatory diseases.

Key Findings

Study TypeEffect ObservedReference
In VitroCytotoxicity against cancer cellsJournal A
In VivoTumor reduction in miceJournal B
Anti-inflammatoryDecreased cytokine levelsJournal C

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